Cyclohexanecarboxylic Acid: A Core Technical Guide for Researchers
Cyclohexanecarboxylic Acid: A Core Technical Guide for Researchers
An In-depth Examination of the Physicochemical Properties, Analytical Protocols, and Biological Significance of Cyclohexanecarboxylic Acid for Advanced Research and Drug Development.
Cyclohexanecarboxylic acid (CCA), also known as hexahydrobenzoic acid, is a saturated monocarboxylic acid with a cyclohexane backbone. Its structural features make it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of its fundamental properties, detailed experimental protocols for its characterization, and insights into its biological relevance, particularly as a structural analogue of the anticonvulsant drug valproic acid.
Physicochemical and Spectroscopic Data
The fundamental properties of cyclohexanecarboxylic acid are summarized below, providing a quantitative basis for its application in research and development.
Table 1: Physicochemical Properties of Cyclohexanecarboxylic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| pKa (at 25 °C) | 4.9 | [2] |
| Melting Point | 29-32 °C | [3] |
| Boiling Point | 232-233 °C | [3][4] |
| Density (at 25 °C) | 1.033 g/mL | [5] |
| Water Solubility | 2.01 g/L (at 15 °C) | [6] |
| LogP (Octanol/Water) | 1.96 | [3] |
Table 2: Spectroscopic Data Summary for Cyclohexanecarboxylic Acid
| Spectrum Type | Key Peaks / Chemical Shifts (δ) | Reference(s) |
| ¹H NMR (CDCl₃) | 11.85 (s, 1H, -COOH), 2.33 (m, 1H, -CH-), 1.94 (m, 2H), 1.76 (m, 2H), 1.65 (m, 1H), 1.46 (m, 2H), 1.29-1.24 (m, 2H) | [7] |
| ¹³C NMR (CDCl₃) | 182.5 (-C=O), 43.1 (-CH-), 29.1 (2C), 25.7 (1C), 25.4 (2C) | [8] |
| Infrared (IR) | 2500-3300 cm⁻¹ (O-H, broad), 2930, 2855 cm⁻¹ (C-H), 1705 cm⁻¹ (C=O) | |
| Mass Spec. (EI) | m/z 128 (M⁺), 111, 83, 55 (base peak) | [9][10] |
Experimental Protocols
Detailed and reproducible experimental design is fundamental to scientific advancement. The following sections provide standardized protocols for the determination of key properties of cyclohexanecarboxylic acid.
Determination of pKa by Potentiometric Titration
This method allows for the precise determination of the acid dissociation constant (pKa) of a weak acid like cyclohexanecarboxylic acid.
Materials:
-
Cyclohexanecarboxylic acid
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
50 mL burette (Class A)
-
Beakers (150 mL)
-
Volumetric flasks
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh approximately 0.2-0.3 g of cyclohexanecarboxylic acid and dissolve it in approximately 50 mL of deionized water in a 150 mL beaker. If solubility is an issue, a minimal amount of a co-solvent like ethanol can be used, but this should be noted as it can slightly alter the pKa value.[11]
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions of at least two different pH values (e.g., pH 4.00 and 7.00) before starting the titration.[12]
-
Titration Setup: Place the beaker with the analyte solution on a magnetic stirrer and add a stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged and clear of the stir bar.[12]
-
Titration: Begin stirring the solution at a moderate, constant speed. Record the initial pH of the solution. Add the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL).[13] After each addition, allow the pH reading to stabilize before recording the total volume of titrant added and the corresponding pH.[12]
-
Endpoint Determination: As the pH begins to change more rapidly, reduce the increment volume of the titrant to 0.1-0.2 mL to obtain more data points around the equivalence point.[11] Continue adding titrant until the pH has plateaued in the basic region (e.g., pH 11-12).
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the midpoint of the steepest part of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V) or second derivative (Δ²pH/ΔV² vs. V) of the titration curve.[3]
-
The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.
-
The pKa is equal to the pH of the solution at the half-equivalence point.[3]
-
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[14]
Materials:
-
Cyclohexanecarboxylic acid
-
Deionized water or desired aqueous buffer
-
Glass vials or flasks with screw caps
-
Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV, pH metric analysis)
Procedure:
-
Sample Preparation: Add an excess amount of solid cyclohexanecarboxylic acid to a vial containing a known volume of the aqueous medium (e.g., 10 mL).[6] The presence of undissolved solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vials tightly and place them in a shaking incubator set at a constant temperature. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[6][15]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the samples at high speed or filter the supernatant through a syringe filter.[6] This step must be performed carefully to avoid transferring any solid particles.
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution with the appropriate solvent. Analyze the concentration of cyclohexanecarboxylic acid in the diluted sample using a pre-validated analytical method.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value is the equilibrium solubility of the compound under the specified conditions.
Acquisition of Spectroscopic Data
2.3.1 NMR Spectroscopy (¹H and ¹³C)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of cyclohexanecarboxylic acid in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[16]
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be tuned and the magnetic field shimmed to achieve optimal homogeneity.[17]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters for a routine ¹H spectrum include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. As ¹³C has a low natural abundance and a longer relaxation time, more scans are typically required. A common approach is to use a 30° pulse with a 2-4 second acquisition time and no additional relaxation delay for molecules of this size.[18] Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
2.3.2 IR Spectroscopy (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of solid or liquid samples with minimal preparation.[1]
Procedure:
-
Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove signals from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.[19]
-
Sample Application: Place a small amount of cyclohexanecarboxylic acid directly onto the ATR crystal. If it is a solid, use a pressure clamp to ensure good contact between the sample and the crystal surface.[1][20]
-
Sample Scan: Acquire the IR spectrum of the sample. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule. Key absorptions for cyclohexanecarboxylic acid include the broad O-H stretch of the carboxylic acid dimer and the strong C=O stretch.[21]
-
Cleaning: Clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth after the measurement.[19]
Biological Significance and Signaling Pathways
Cyclohexanecarboxylic acid is recognized as a structural analogue of valproic acid (VPA), a widely used antiepileptic drug.[3][12] Studies have demonstrated that CCA itself possesses anticonvulsant properties.[3][7] While the precise mechanisms are a subject of ongoing research, the activity of VPA analogues is thought to involve multiple pathways that collectively reduce neuronal hyperexcitability.
The proposed mechanisms of action for valproate and its analogues, including cyclohexanecarboxylic acid, are multifaceted. A primary hypothesis centers on the enhancement of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This can be achieved by inhibiting enzymes responsible for GABA degradation, such as GABA transaminase, and by promoting GABA synthesis.[14][6][15] Additionally, these compounds have been shown to modulate voltage-gated ion channels, including sodium (Na⁺) and calcium (Ca²⁺) channels, which play a critical role in the initiation and propagation of action potentials.[14][22] By blocking these channels, valproate analogues can stabilize neuronal membranes and reduce excessive firing. A further mechanism involves the inhibition of histone deacetylase (HDAC), which can alter gene expression and may contribute to the long-term therapeutic effects.[15][23]
The following diagram illustrates the key proposed signaling pathways influenced by valproate analogues.
Caption: Proposed mechanisms of action for valproate analogues like cyclohexanecarboxylic acid.
Experimental Workflow for Anticonvulsant Activity Screening
The evaluation of novel compounds for anticonvulsant properties often follows a structured workflow, progressing from in vitro to in vivo models. This ensures a systematic assessment of efficacy and potential neurotoxicity.
Caption: General workflow for screening anticonvulsant activity of novel compounds.
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